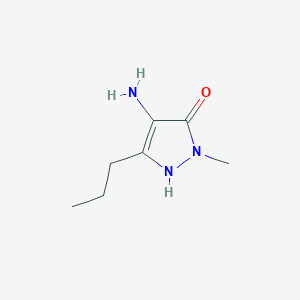![molecular formula C13H19N3O4S B13084164 1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13084164.png)
1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine is a complex organic compound that features a piperidine ring substituted with a nitrobenzenesulfonyl group and an ethanamine moiety
Méthodes De Préparation
The synthesis of 1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the nitrobenzenesulfonyl group: This step involves the sulfonylation of the piperidine ring using reagents such as nitrobenzenesulfonyl chloride under basic conditions.
Attachment of the ethanamine moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the production.
Analyse Des Réactions Chimiques
1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding sulfonic acids and amines.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The ethanamine moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine can be compared with other similar compounds, such as:
1-(2-Aminoethyl)piperidine: This compound lacks the nitrobenzenesulfonyl group and has different chemical properties and reactivity.
2-(1-Piperidinyl)ethanamine: Similar in structure but without the nitrobenzenesulfonyl group, leading to different biological activities.
N-(2-Aminoethyl)piperidine: Another related compound with distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H19N3O4S |
|---|---|
Poids moléculaire |
313.37 g/mol |
Nom IUPAC |
1-[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]ethanamine |
InChI |
InChI=1S/C13H19N3O4S/c1-10(14)11-6-8-15(9-7-11)21(19,20)13-5-3-2-4-12(13)16(17)18/h2-5,10-11H,6-9,14H2,1H3 |
Clé InChI |
DPCXGGOILRVTFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


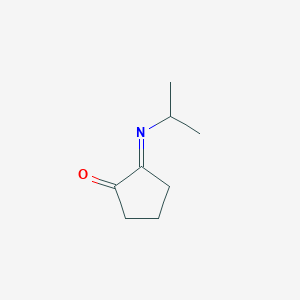
![5-(4-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13084087.png)
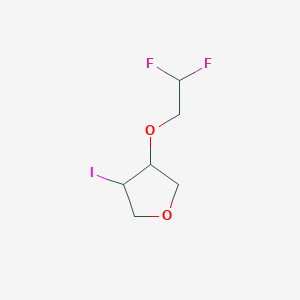
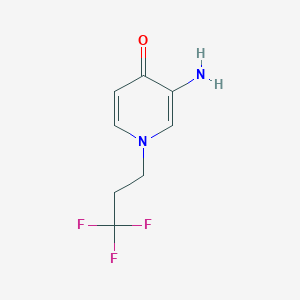
![2-Cyclopropyl-N-isobutyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13084103.png)


![2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084130.png)
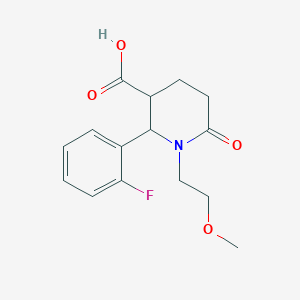
![7-Hydroxy-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13084152.png)

![2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)aceticacid](/img/structure/B13084158.png)
